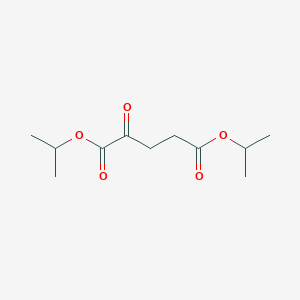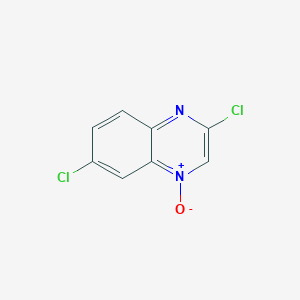
3,7-Dichloro-1-oxo-1lambda~5~-quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dichloroquinoxaline 1-oxide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound 3,7-Dichloroquinoxaline 1-oxide is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the quinoxaline ring and an oxide group at the 1st position. This structural modification imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloroquinoxaline 1-oxide typically involves the reaction of 3,7-dichloroquinoxaline with an oxidizing agent. One common method is the oxidation of 3,7-dichloroquinoxaline using hydrogen peroxide or a peracid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3,7-Dichloroquinoxaline 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dichloroquinoxaline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the oxide group back to the parent quinoxaline.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrazine, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinoxaline dioxides.
Reduction: 3,7-Dichloroquinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Antimicrobial Activity: Exhibits antibacterial and antifungal properties.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Anticancer Activity: Studied for its potential to inhibit cancer cell growth.
Antiviral Activity: Investigated for its effects against viral infections.
Industry
Corrosion Inhibition: Used in coatings to prevent metal corrosion.
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,7-Dichloroquinoxaline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways of the microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound without chlorine and oxide modifications.
2,3-Dichloroquinoxaline: Chlorine atoms at different positions.
Quinoxaline 1,4-dioxide: Oxide groups at different positions.
Uniqueness
3,7-Dichloroquinoxaline 1-oxide is unique due to the specific positioning of chlorine atoms and the oxide group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
78104-65-1 |
|---|---|
Formule moléculaire |
C8H4Cl2N2O |
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
3,7-dichloro-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-6-7(3-5)12(13)4-8(10)11-6/h1-4H |
Clé InChI |
PIVNPGWUPPIASU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C[N+](=C2C=C1Cl)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


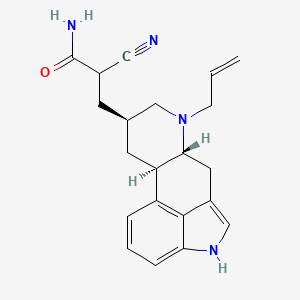
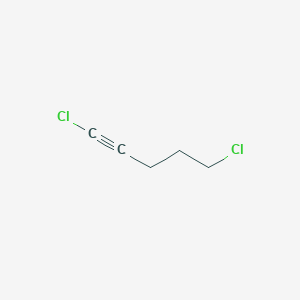
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
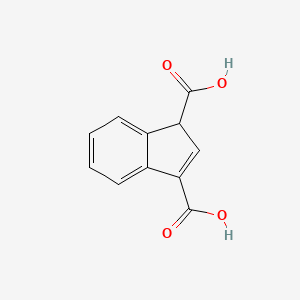
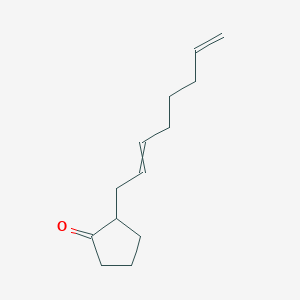
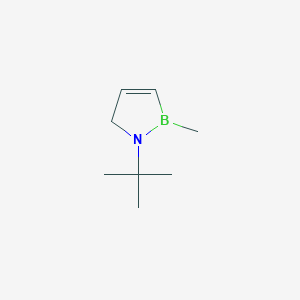



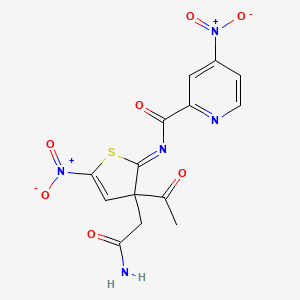
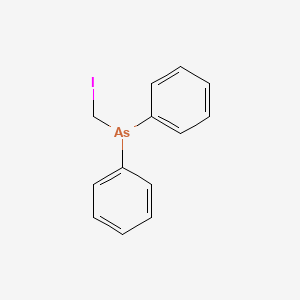
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)
